4-Ethoxycyclohexane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H15ClO3S |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
4-ethoxycyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3 |
InChI Key |
TYJLJPOEFUEDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of alkyl or cycloalkyl sulfonyl chlorides, including 4-ethoxycyclohexane-1-sulfonyl chloride, generally proceeds via the chlorination of the corresponding sulfonic acid or sulfonate precursor, or by direct oxidation and chlorination of mercaptans or disulfides in an aqueous acidic medium.
Two main routes are reported:
Route A: Chlorination of Sulfonic Acid Derivatives
This method involves converting the corresponding sulfonic acid or sulfonate ester of 4-ethoxycyclohexane-1-sulfonic acid into the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride.
- The sulfonic acid precursor is dissolved or suspended in an inert solvent such as dichloromethane.
- A chlorinating agent is added dropwise at low temperature (e.g., 0 °C to -10 °C) to control the reaction exotherm.
- The reaction mixture is stirred for a set period (e.g., 30 minutes to several hours) to ensure complete conversion.
- The product is isolated by extraction, washing, drying, and crystallization or distillation under controlled temperature to avoid decomposition.
This approach is classical and widely used for sulfonyl chloride synthesis but requires handling of corrosive chlorinating reagents and careful temperature control to prevent side reactions.
Route B: Continuous Oxidation and Chlorination of Mercaptans in Aqueous HCl Medium
A more industrially favorable and scalable method is the continuous preparation of alkyl sulfonyl chlorides by reacting the corresponding alkyl mercaptan or dialkyl disulfide with chlorine in a concentrated aqueous hydrochloric acid medium. This process avoids mechanical agitation by utilizing the vigorous evolution of gaseous HCl to create turbulence and intimate mixing.
Key features of this method (adapted for 4-ethoxycyclohexane-1-sulfonyl chloride):
- Reactants: 4-ethoxycyclohexane-1-mercaptan or its disulfide analog.
- Reaction medium: Concentrated aqueous hydrochloric acid (approx. 37% HCl).
- Chlorine feed: Gaseous chlorine is sparged into the reactor.
- Temperature: Controlled between 10 °C and 35 °C for optimal yield.
- Reaction zone: Tubular reactor designed to maintain turbulent flow without mechanical stirring.
- Product separation: The reaction mixture flows into a settling reservoir where the sulfonyl chloride product separates due to density differences and is continuously or intermittently withdrawn.
- High yield (often >95%) and high purity product.
- Continuous operation with short residence time (less than 5 minutes).
- Minimal equipment size and capital cost.
- Avoids mechanical agitation, reducing maintenance.
| Step | Description |
|---|---|
| Reactant feeding | Metered addition of mercaptan and chlorine into reactor |
| Reaction | Chlorine oxidizes mercaptan to sulfonyl chloride in HCl medium |
| Turbulence | Gaseous HCl evolution creates mixing without mechanical stir |
| Product separation | Sulfonyl chloride separates by density difference in settler |
| Product withdrawal | Continuous or intermittent removal of sulfonyl chloride layer |
This method is detailed in US Patent 3626004A, which describes the continuous production of alkyl sulfonyl chlorides with alkyl groups of 1 to 20 carbons, applicable to cycloalkyl derivatives like 4-ethoxycyclohexane-1-sulfonyl chloride by analogy.
Comparative Analysis of Preparation Methods
| Feature | Route A: Chlorination of Sulfonic Acid | Route B: Continuous Mercaptan Oxidation and Chlorination |
|---|---|---|
| Starting material | Sulfonic acid or sulfonate ester | Alkyl mercaptan or dialkyl disulfide |
| Chlorinating agent | Thionyl chloride, PCl5, oxalyl chloride | Gaseous chlorine |
| Reaction medium | Organic solvent (e.g., dichloromethane) | Concentrated aqueous hydrochloric acid |
| Reaction conditions | Batch, low temperature, controlled addition | Continuous, moderate temperature, turbulent flow |
| Equipment | Standard glass or metal reactors | Tubular reactor with settling reservoir |
| Agitation | Mechanical stirring required | No mechanical stirring; turbulence from gas evolution |
| Reaction time | Hours | Minutes |
| Yield | High but variable | Very high (>95%) |
| Product purity | High, may require purification | High purity, minimal further processing |
| Scale | Suitable for lab and medium scale | Suitable for industrial continuous production |
| Safety considerations | Handling corrosive chlorinating agents | Controlled chlorine handling, HCl evolution management |
Research Findings and Notes
- The continuous method (Route B) is industrially preferred due to its efficiency, scalability, and safety profile.
- The reaction temperature critically influences yield and purity; 10–35 °C is optimal.
- The specific gravity difference between the aqueous HCl phase and the sulfonyl chloride phase enables effective phase separation.
- The process can be adapted to cycloalkyl mercaptans with functional groups such as ethoxy substituents.
- Post-reaction treatment includes vacuum "topping" to remove residual HCl and moisture, enhancing product stability.
- The reaction feed rates must be controlled to maintain turbulence and avoid incomplete reaction or side products.
- The method avoids the need for mechanical agitation, reducing capital and maintenance costs.
Summary Table of Preparation Parameters for 4-Ethoxycyclohexane-1-sulfonyl chloride
| Parameter | Recommended Range/Condition | Comments |
|---|---|---|
| Starting material | 4-Ethoxycyclohexane-1-mercaptan or disulfide | Purity >95% preferred |
| Chlorine feed rate | Stoichiometric to 5% excess | Ensures complete conversion |
| Reaction medium | 37% aqueous hydrochloric acid | Maintains acidity and solubility |
| Reaction temperature | 10 °C to 35 °C | Optimal for yield and purity |
| Reaction time (residence time) | <5 minutes | Ensures continuous production |
| Mixing | Turbulence from gaseous HCl evolution | No mechanical stirring required |
| Product separation | Settling reservoir with phase decantation | Based on density differences |
| Product purity after topping | >97% sulfonyl chloride | Minimal impurities |
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide (H2O2) and N-chlorosuccinimide (NCS) are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions to facilitate the conversion of the sulfonyl chloride group to sulfonic acid.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
4-Ethoxycyclohexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, physical properties, and applications of 4-ethoxycyclohexane-1-sulfonyl chloride are influenced by its substituents and backbone structure. Below is a detailed comparison with three analogs:
Table 1: Structural and Functional Comparison of Sulfonyl Chlorides
*Calculated values based on molecular formula.
Key Findings:
Steric Effects :
- The ethoxy group in 4-ethoxycyclohexane-1-sulfonyl chloride provides moderate steric hindrance compared to the smaller methoxy group (212.7 g/mol) and the bulkier cyclohexyloxy group (298.8 g/mol). This balance may optimize its reactivity in nucleophilic substitutions .
- The branched alkoxy substituent in 4-((4-methylpentyl)oxy)butane-1-sulfonyl chloride (256.8 g/mol) significantly impedes reaction rates due to steric shielding of the sulfonyl chloride group .
Electronic Effects :
- Methoxy and ethoxy groups are electron-donating via inductive (+I) effects, enhancing the electrophilicity of the sulfonyl chloride moiety. Ethoxy’s stronger +I effect compared to methoxy may slightly increase reactivity .
- In contrast, the cyclohexyloxy group on an aromatic backbone (C₁₂H₁₅ClO₃S) introduces electron-withdrawing effects via conjugation with the benzene ring, reducing electrophilicity .
Hazard Profiles: All sulfonyl chlorides are corrosive and require stringent safety measures (e.g., PPE, ventilation). For example, protocols for eye exposure (immediate flushing) and inhalation (fresh air, CPR) align with those documented for 4-heptylcyclohexanone, a structurally distinct but similarly hazardous compound . Longer alkoxy chains (e.g., ethoxy vs. methoxy) may reduce volatility, lowering inhalation risks but increasing environmental persistence .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-ethoxycyclohexane-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a cyclohexane precursor followed by chlorination. For example, starting with 4-ethoxycyclohexanol, sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields the sulfonyl chloride. Optimization requires monitoring reaction time, stoichiometry (e.g., excess SOCl₂ for complete conversion), and inert atmospheres to minimize hydrolysis .
- Characterization : Confirm purity via H/C NMR (e.g., δ ~3.5 ppm for ethoxy protons) and FT-IR (S=O stretching at ~1370 and 1180 cm). Mass spectrometry (ESI-MS) should show a molecular ion peak matching CHClOS .
Q. What safety protocols are critical when handling 4-ethoxycyclohexane-1-sulfonyl chloride?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound is moisture-sensitive; store under anhydrous conditions (e.g., molecular sieves). Quench residues with ice-cold sodium bicarbonate to neutralize acidic byproducts. Refer to SDS guidelines for sulfonyl chlorides, which mandate spill kits containing vermiculite or sand .
Advanced Research Questions
Q. How does the ethoxy substituent influence the reactivity of 4-ethoxycyclohexane-1-sulfonyl chloride compared to analogs like 4-methoxy derivatives?
- Methodological Answer : The ethoxy group increases steric bulk and electron-donating effects, slowing nucleophilic substitution reactions compared to methoxy derivatives. Kinetic studies (e.g., using F NMR with fluorinated nucleophiles) reveal lower reaction rates in ethoxy-substituted compounds. Computational modeling (DFT) can quantify steric parameters (e.g., %V) to correlate structure-reactivity trends .
- Data Contradiction : Some studies report conflicting Hammett substituent constants () for ethoxy groups due to solvent polarity effects. Resolve discrepancies by repeating assays in standardized solvents (e.g., DMSO or THF) .
Q. What strategies mitigate side reactions (e.g., sulfonate ester formation) during amide coupling with 4-ethoxycyclohexane-1-sulfonyl chloride?
- Methodological Answer : Pre-activate amines with bases like DMAP or DIPEA to deprotonate and enhance nucleophilicity. Use low temperatures (−20°C) to suppress hydrolysis. Monitor intermediates via LC-MS; if sulfonate esters form, introduce scavengers (e.g., polymer-bound sulfonic acid resins) to sequester excess reagent .
Q. How can this compound be applied in bioconjugation or materials science?
- Methodological Answer : Its sulfonyl chloride group reacts selectively with amines or thiols in proteins or polymers. For protein labeling, optimize pH (7.5–8.5) to target lysine residues. In materials science, copolymerize with styrene derivatives via free-radical initiation to create sulfonated polymers with tunable hydrophilicity. Compare performance against 4-(cyclopentylmethoxy)butane-1-sulfonyl chloride for steric effects on polymer crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
